molecular formula C10H17NS B15311143 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine

Cat. No.: B15311143
M. Wt: 183.32 g/mol
InChI Key: YDOABELJIWYPRR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring attached to a butan-1-amine chain with two methyl groups at the 2-position. This compound is part of the thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives followed by amination. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of an alkyl halide to introduce the butan-1-amine chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    2,2-Dimethylbutan-1-amine: Lacks the thiophene ring but has a similar alkyl chain.

    4-(Thiophen-3-yl)butan-1-amine: Similar structure but without

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2,2-dimethyl-4-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C10H17NS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7H,3,5,8,11H2,1-2H3

InChI Key

YDOABELJIWYPRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CSC=C1)CN

Origin of Product

United States

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